molecular formula C10H14N4O4S B15163800 Pyridin-2-amine;sulfuric acid CAS No. 142204-93-1

Pyridin-2-amine;sulfuric acid

Cat. No.: B15163800
CAS No.: 142204-93-1
M. Wt: 286.31 g/mol
InChI Key: ABZMJZYBIIGOTJ-UHFFFAOYSA-N
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Description

Pyridin-2-amine, also known as 2-aminopyridine, is an organic compound with the formula C5H6N2. It is a derivative of pyridine, where an amino group is attached to the second carbon of the pyridine ring. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, Pyridin-2-amine and sulfuric acid form a salt that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-2-amine can be synthesized through several methods. One common method involves the reduction of 2-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the amination of pyridine using ammonia or an amine source under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, Pyridin-2-amine is often produced through the catalytic hydrogenation of 2-nitropyridine. This process involves the use of a metal catalyst and hydrogen gas to reduce the nitro group to an amino group. The reaction is typically carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: Pyridin-2-amine can be oxidized to form pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-aminomethylpyridine using reducing agents like lithium aluminum hydride.

    Substitution: Pyridin-2-amine can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst

    Solvents: Ethanol, methanol, water

Major Products

    Oxidation: Pyridine-2-carboxylic acid

    Reduction: 2-Aminomethylpyridine

    Substitution: Various substituted pyridines depending on the reagents used

Scientific Research Applications

Pyridin-2-amine and its derivatives have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Studied for their potential antimicrobial and antiviral properties.

    Medicine: Investigated for their role in the development of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and photographic chemicals.

Mechanism of Action

The mechanism of action of Pyridin-2-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound of Pyridin-2-amine, lacking the amino group.

    2-Nitropyridine: A precursor in the synthesis of Pyridin-2-amine, containing a nitro group instead of an amino group.

    Pyridine-2-carboxylic acid: An oxidation product of Pyridin-2-amine.

Uniqueness

Pyridin-2-amine is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives

Properties

CAS No.

142204-93-1

Molecular Formula

C10H14N4O4S

Molecular Weight

286.31 g/mol

IUPAC Name

pyridin-2-amine;sulfuric acid

InChI

InChI=1S/2C5H6N2.H2O4S/c2*6-5-3-1-2-4-7-5;1-5(2,3)4/h2*1-4H,(H2,6,7);(H2,1,2,3,4)

InChI Key

ABZMJZYBIIGOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.OS(=O)(=O)O

Origin of Product

United States

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